molecular formula C17H14ClN3O2S B2506398 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide CAS No. 864859-17-6

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide

Cat. No.: B2506398
CAS No.: 864859-17-6
M. Wt: 359.83
InChI Key: QNAPKIWSDNFWRG-UHFFFAOYSA-N
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Description

“N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide” is a chemical compound. It is part of a class of compounds that have shown antiproliferative activity on a panel of cancer cell lines .


Synthesis Analysis

The synthesis of such compounds involves various methods. One common method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .


Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .


Chemical Reactions Analysis

These compounds are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are largely dependent on their molecular structure. The presence of a cyano or an alkoxycarbonyl group at its 2- or 3-position can influence their reactivity .

Scientific Research Applications

Anticonvulsant Activities

Research has indicated that derivatives of tetrahydrothieno[3,2-b]pyridine, which are structurally similar to N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide, have shown significant anticonvulsant activities. Specifically, a series of derivatives containing triazole and other heterocycle substituents were synthesized and evaluated for their anticonvulsant activity using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) methods. The study found that certain compounds within this series displayed superior anticonvulsant activity and safety compared to clinical drugs like carbamazepine and ethosuximide. The study also explored the interaction of these compounds with gamma-aminobutyric acid A (GABAA) receptors and suggested an effect on the GABA system (Wang et al., 2019).

Antiplatelet and Antithrombotic Activities

The compound has been explored for its potential antiplatelet and antithrombotic activities. Studies on related compounds, such as ticlopidine (a derivative of tetrahydrothieno[3,2-c]pyridine), have shown significant inhibitory effects on blood-borne metastasis using rodent tumors. Ticlopidine was found to inhibit platelet aggregation induced by various agents and resulted in a significant decrease in pulmonary metastasis, indicating its potential as a therapeutic agent for inhibiting platelet aggregation and hematogenous pulmonary metastasis (Kohga et al., 1981).

Cognitive Improvement in Alzheimer's Disease

A novel histamine H3 receptor antagonist, structurally related to the compound of interest, demonstrated high affinity for human and rat H3 receptors and showed promising results in improving cognitive performance in preclinical models. This includes Alzheimer's disease models, where the compound exhibited potent functional antagonism at human recombinant H3 receptors and improved performance in various cognition paradigms. The presence of dense H3 binding in late-stage Alzheimer's disease cases suggests the preservation of H3 receptors and highlights the therapeutic potential of such compounds in treating dementia and other cognitive disorders (Medhurst et al., 2007).

Cardiotonic Properties

Compounds analogous to this compound have been designed and evaluated for their cardiotonic activity, particularly in the context of congestive heart failure. Novel milrinone analogs of pyridine-3-carbonitrile derivatives were prepared and assessed for their cardiotonic activity and cardiovascular effects in vivo. Certain compounds demonstrated cardiotonic activity comparable to milrinone, highlighting the potential of this class of compounds in developing new inotropic drugs for heart failure with less proarrhythmic potential (Bekhit & Baraka, 2005).

Mechanism of Action

The mechanism of action of these compounds involves their interaction with tubulin at micromolar levels, which leads to the accumulation of cells in the G2/M phase of the cell cycle and to an apoptotic cell death .

Future Directions

The high binding energy for these compounds suggests their further structure optimization and the need for in-depth studies as potential therapeutic agents . They have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c1-10(22)21-7-6-11-13(8-19)17(24-15(11)9-21)20-16(23)12-4-2-3-5-14(12)18/h2-5H,6-7,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAPKIWSDNFWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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